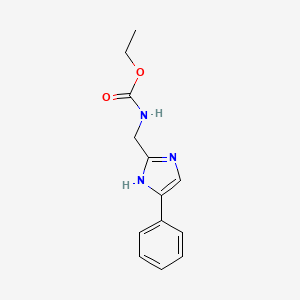

ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate

CAS No.: 1421472-62-9

Cat. No.: VC5213564

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421472-62-9 |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.282 |

| IUPAC Name | ethyl N-[(5-phenyl-1H-imidazol-2-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C13H15N3O2/c1-2-18-13(17)15-9-12-14-8-11(16-12)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |

| Standard InChI Key | LARSDYQCLLOKLK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NCC1=NC=C(N1)C2=CC=CC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

A 1H-imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

-

A phenyl group substituted at the 4-position of the imidazole ring, introducing steric bulk and π-electron density.

-

An ethyl carbamate group (-NHCOOCH₂CH₃) attached via a methylene bridge (-CH₂-) to the 2-position of the imidazole.

The molecular formula is C₁₃H₁₅N₃O₂, with a molar mass of 245.28 g/mol. Key structural features include:

-

Hydrogen-bonding capacity via the carbamate NH and carbonyl oxygen.

-

Planar imidazole ring enabling π-π stacking interactions with aromatic residues in biological targets.

-

Chirality at the carbamate nitrogen, though synthetic routes may yield racemic mixtures unless stereocontrolled methods are employed.

Crystallographic data for analogous carbamates, such as methyl (1-phenylethyl)carbamate, reveal layered structures stabilized by N–H⋯O hydrogen bonds . Similar intermolecular interactions likely govern the packing of ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate in the solid state.

Spectroscopic Signatures

While experimental data for this specific compound are unavailable, predictive analyses based on related structures suggest:

-

¹H NMR:

-

Imidazole protons: δ 7.2–7.6 ppm (aromatic H), δ 6.9–7.1 ppm (NH, exchangeable).

-

Phenyl group: δ 7.3–7.5 ppm (multiplet).

-

Ethyl carbamate: δ 1.2 ppm (triplet, CH₃), δ 4.1 ppm (quartet, OCH₂), δ 4.3 ppm (singlet, NH).

-

-

IR: Stretching vibrations at ~3350 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O).

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

-

Carbamate Formation: Reaction of (4-phenyl-1H-imidazol-2-yl)methanol with ethyl isocyanate.

-

Imidazole Functionalization: Introduction of the carbamate group to a preformed imidazole scaffold.

Stepwise Synthesis

A plausible pathway involves:

-

Synthesis of (4-Phenyl-1H-imidazol-2-yl)methanol:

-

Carbamate Coupling:

-

Reacting the alcohol with ethyl isocyanate in anhydrous THF, catalyzed by triethylamine.

-

Purification via column chromatography (SiO₂, ethyl acetate/hexane).

-

Yield: ~60–75% based on analogous carbamate syntheses .

Challenges and Optimization

-

Imidazole Sensitivity: The imidazole ring may undergo undesired alkylation; thus, mild conditions and protecting groups (e.g., Boc) are recommended.

-

Racemization: Chiral purity requires low-temperature reactions or enantioselective catalysts.

Pharmacological and Toxicological Profiles

Biological Activity

While direct studies are lacking, structurally related carbamates exhibit diverse activities:

-

Acetylcholinesterase (AChE) Inhibition: Ethyl-4-chlorphenyl-carbamate analogs show weak AChE inhibition (IC₅₀ > 100 μM) .

-

Antiamyloid Effects: Arctigenin-4-yl carbamates reduce β-amyloid content in cellular models (e.g., 78.7% reduction at 20 μM) .

-

Antiparasitic Activity: Ethyl-(4-bromophenyl)carbamate derivatives disrupt tick oogenesis and viability .

Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate may share these properties due to its carbamate moiety’s electrophilic carbonyl, which can interact with serine hydrolases or nucleophilic biological targets.

Toxicity Considerations

Subchronic toxicity studies of ethyl carbamates in rats reveal:

-

NOAEL (No Observed Adverse Effect Level): 12.5 mg/kg/day for hepatic and splenic effects .

-

Biochemical Alterations: Elevated aspartate aminotransferase (AST) and γ-glutamyl transpeptidase (GGT), indicating hepatotoxicity .

These findings suggest that the title compound may require dose optimization to mitigate potential hepatic strain.

Analytical Characterization Methods

Chromatographic Techniques

-

UPLC-ESI-MS/MS:

-

HPLC-UV: C18 column, λ = 254 nm.

Spectroscopic Confirmation

-

X-ray Crystallography: For unambiguous structural assignment, analogous to methyl (1-phenylethyl)carbamate .

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ = 246.1234.

Applications and Future Directions

Medicinal Chemistry

-

Prodrug Development: The carbamate group enhances blood-brain barrier penetration, as demonstrated by DPTIP prodrugs improving brain exposure by 4-fold .

-

Enzyme Inhibition: Potential as a nSMase2 inhibitor to modulate extracellular vesicle release in neurodegenerative diseases .

Materials Science

-

Coordination Polymers: Imidazole-carbamate hybrids could form metal-organic frameworks (MOFs) for gas storage or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume